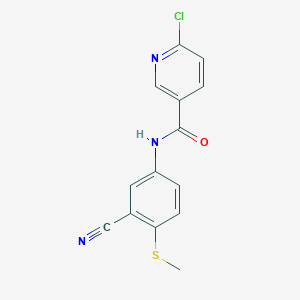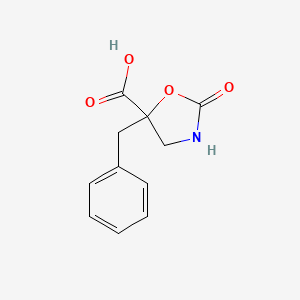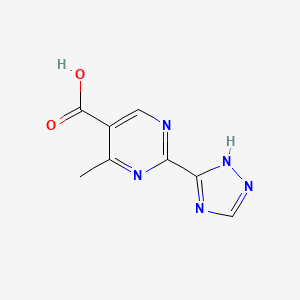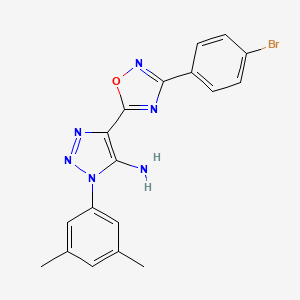![molecular formula C24H24Cl2N4OS B2799892 5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-22-6](/img/structure/B2799892.png)
5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzylpiperidine, a dichlorophenyl group, a thiazole ring, and a triazole ring. Benzylpiperidine is a type of chemical structure found in various pharmaceutical drugs . The dichlorophenyl group is a type of aryl halide, which is often used in the synthesis of pharmaceuticals and other organic compounds . Thiazoles and triazoles are types of heterocyclic compounds, which contain a ring made up of both carbon atoms and other elements .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and dichlorophenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the thiazole and triazole rings could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The research has led to the development of numerous 1,2,4-triazole derivatives through innovative synthetic routes, offering a diverse range of compounds for biological evaluation. For example, efficient synthesis techniques have been reported to afford novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showcasing the versatility of this chemical framework in generating compounds with potential biological activities (Idrees, Kola, & Siddiqui, 2019).
Antimicrobial Activities
- A significant body of research on 1,2,4-triazole derivatives, including compounds structurally related to 5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated promising antimicrobial properties. These studies have identified several compounds with good to moderate activities against a variety of microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial agents. For instance, some novel triazolo-thiadiazoles have shown marked inhibition of bacterial and fungal growth, nearly equal to standard drugs (Sanjeeva Reddy, Rao, Kumar, & Nagaraj, 2010).
Biological Evaluation Beyond Antimicrobial Activity
- Beyond antimicrobial efficacy, the synthesized 1,2,4-triazole derivatives have been evaluated for a range of other biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This broad spectrum of biological evaluation highlights the potential of these compounds in various therapeutic areas. For instance, compounds from the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole series have shown activity comparable to ibuprofen in vivo, with further screening for their analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter, Hassan, & Amir, 2014).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 4-benzylpiperidine derivatives, have been found to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Mode of Action
Based on its structural similarity to 4-benzylpiperidine derivatives, it may interact with its targets (such as monoamine receptors) and induce changes in neurotransmitter levels . This could potentially lead to various physiological effects, depending on the specific receptors involved and the context of their activation.
Biochemical Pathways
Given its potential role as a monoamine releasing agent, it may influence pathways related to neurotransmitter synthesis, release, and reuptake . These effects could have downstream impacts on various physiological processes, including mood regulation, cognition, and motor control.
Pharmacokinetics
Similar compounds, such as 4-benzylpiperidine derivatives, are known to have a fast onset of action and a short duration . These properties could potentially influence the bioavailability of the compound, as well as its overall pharmacokinetic profile.
Result of Action
Based on its potential role as a monoamine releasing agent, it may influence neurotransmitter levels within the synaptic cleft, thereby modulating neuronal signaling . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved and the context of their release.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4-dichlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4OS/c1-15-27-24-30(28-15)23(31)22(32-24)21(18-7-8-19(25)20(26)14-18)29-11-9-17(10-12-29)13-16-5-3-2-4-6-16/h2-8,14,17,21,31H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOMAMFINJPFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2799809.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)



![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)

![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)
